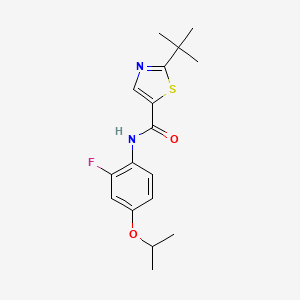
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
Mechanism of Action
The mechanism of action of 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It may also act as a fluorescent probe by binding to specific molecules in biological systems and emitting light.
Biochemical and Physiological Effects:
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have potential use as a fluorescent probe in biological imaging. In addition, it has been shown to have potential use as a catalyst in organic synthesis reactions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone in lab experiments include its potential anticancer properties, its potential use as a fluorescent probe in biological imaging, and its potential use as a catalyst in organic synthesis reactions. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone. One direction is to further study its potential anticancer properties and its mechanism of action. Another direction is to explore its potential use as a fluorescent probe in biological imaging and to develop more efficient and specific probes. Additionally, further research can be done to optimize its use as a catalyst in organic synthesis reactions.
Synthesis Methods
The synthesis of 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 2-phenylhydrazinylacetone. The second step involves the reaction of 2-phenylhydrazinylacetone with ethyl chloroacetate to form 2-(2H-indazol-3-yl)-1-(ethylamino)ethanone. The final step involves the reaction of 2-(2H-indazol-3-yl)-1-(ethylamino)ethanone with 3-methylmorpholine to form 2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone.
Scientific Research Applications
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-9-19-7-6-17(10)14(18)8-13-11-4-2-3-5-12(11)15-16-13/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVVCAFZDQAGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-indazol-3-yl)-1-(3-methylmorpholin-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)
![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
